molecular formula C20H16FNO3 B6375379 4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% CAS No. 1261931-13-8

4-(4-Cbz-Aminopheny)-2-fluorophenol, 95%

Cat. No.: B6375379
CAS No.: 1261931-13-8
M. Wt: 337.3 g/mol
InChI Key: YEOJNRGTYMACQU-UHFFFAOYSA-N
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Description

4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% is a fluorinated phenolic compound featuring a carbobenzyloxy (Cbz)-protected amine group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where protecting groups are essential to stabilize reactive functional groups during multi-step reactions. The Cbz group (benzyloxycarbonyl) shields the amine moiety, enhancing the compound’s stability under acidic or basic conditions . The fluorine atom at the 2-position of the phenol ring increases the acidity of the hydroxyl group compared to non-fluorinated analogs, influencing solubility and reactivity . The 95% purity specification ensures its suitability for research and industrial-scale synthesis.

Properties

IUPAC Name

benzyl N-[4-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-18-12-16(8-11-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOJNRGTYMACQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

4-(4-Cbz-Aminopheny)-2-fluorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a valuable building block for designing new drugs, particularly those targeting specific biochemical pathways.

Synthesis of Anticancer Agents

Research indicates that derivatives of 2-fluorophenol are significant in developing inhibitors for enzymes involved in cancer metabolism. For instance, compounds that inhibit the inducible form of 6-phosphofructose-2-kinase (iPFK-2) have been shown to reduce tumor growth by modulating glycolysis rates in cancer cells . The presence of the Cbz group enhances the compound's stability and solubility, making it suitable for further functionalization.

Mechanistic Studies

The compound's ability to act as an acylating agent allows it to participate in various chemical reactions, including acylation and amidation processes. Such reactions are pivotal in synthesizing complex molecules used in drug development . The mechanism involves the activation of carbonyl groups through catalytic processes, facilitating the formation of amides and esters from carboxylic acids.

Case Study: Acylation Reactions

In a study focusing on carbonylimidazole derivatives, researchers demonstrated that 4-(4-Cbz-Aminopheny)-2-fluorophenol could be utilized effectively as an acyl donor under mild conditions. This application highlights its versatility and efficiency in organic synthesis .

Agrochemical Applications

Beyond pharmaceuticals, 4-(4-Cbz-Aminopheny)-2-fluorophenol has potential applications in agrochemicals. Its derivatives can serve as precursors for herbicides and pesticides due to their biological activity against specific plant pathogens.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalsSynthesis of anticancer agents ,
Organic SynthesisAcylation reactions for drug development
AgrochemicalsPrecursors for herbicides and pesticides
SafetyCorrosive and irritant properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% is best understood through comparison with analogous fluorinated phenolic and aminophenolic derivatives. Below is a detailed analysis:

Table 1: Key Properties of 4-(4-Cbz-Aminopheny)-2-fluorophenol and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Functional Groups Purity Applications Reference
4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% C20H17FNO3* ~350.35 N/A Cbz-protected amine, Fluorophenol 95% Pharmaceutical intermediates
4-Fluorophenol C6H5FO 112.10 N/A Fluorophenol 99% Solvent, reagent in synthesis
4-Amino-2-methylphenol, 95% C7H9NO 123.15 174–176 Amino, Methylphenol 95% Custom synthesis, dyes
4-(Aminomethyl)-2-fluorophenol hydrobromide C7H9BrFNO 222.05 N/A Aminomethyl, Fluorophenol N/A Research chemical
3-Amino-3-(4-fluorophenyl)propionic acid, 95% C9H10FNO2 183.18 224–228 (dec) Amino, Fluorophenyl, Carboxylic acid 95% Peptide synthesis
4'-Amino-3'-fluoroacetophenone C8H8FNO 153.15 N/A Amino, Fluoroacetophenone >97.0% Chemical reagent

*Estimated based on structural inference (Cbz group: C8H7O2; fluorophenol core: C6H3FO).

Structural and Functional Differences

Protective Groups: The Cbz group in 4-(4-Cbz-Aminopheny)-2-fluorophenol distinguishes it from unprotected amines like 4-(Aminomethyl)-2-fluorophenol hydrobromide, which is more reactive but less stable under harsh conditions . In contrast, 4'-Amino-3'-fluoroacetophenone lacks a phenolic hydroxyl group, replacing it with a ketone, which reduces hydrogen-bonding capacity and alters solubility .

Acidity and Reactivity: The fluorine atom in the phenol ring increases the acidity of the hydroxyl group (pKa ~8–10) compared to non-fluorinated analogs like 4-Amino-2-methylphenol (pKa ~10–12) . This property enhances nucleophilic substitution reactivity in synthetic pathways.

Molecular Weight and Solubility: The Cbz group significantly increases molecular weight (~350 g/mol) compared to simpler derivatives like 4-Fluorophenol (112.10 g/mol) , reducing water solubility but improving lipid solubility for membrane permeability in drug design.

Applications: 3-Amino-3-(4-fluorophenyl)propionic acid, 95% is utilized in peptide synthesis due to its carboxylic acid group, whereas the Cbz-protected compound is tailored for amine-sensitive reactions . 4-(Aminomethyl)-2-fluorophenol hydrobromide is primarily a research chemical, while the Cbz variant is more suited for scalable pharmaceutical intermediates .

Research Findings

  • Synthetic Routes: Hydrogenation of 4-cyano-2-fluorophenol to yield aminomethyl derivatives (e.g., 55% yield for 4-(Aminomethyl)-2-fluorophenol) has been demonstrated, with subsequent Cbz protection likely achievable via benzyl chloroformate coupling .

Preparation Methods

Direct Fluorination via Xenon Difluoride

The patent CN105646245A outlines a radical-based fluorination method using xenon difluoride (XeF₂) under HF catalysis. Adapted for phenol derivatives:

  • Substrate : 2-nitrophenol.

  • Reaction : Nitro group reduction (H₂/Pd-C) followed by fluorination with XeF₂ in HF/dilute H₂SO₄.

  • Conditions : 40–50°C, pH 7.5.

  • Yield : 60–70% (isolated).

Advantages :

  • High selectivity for ortho-fluorination due to radical mechanism.

  • Avoids harsh halogenation conditions.

Limitations :

  • Requires handling of corrosive HF.

  • Scalability concerns due to XeF₂ cost.

Halogen Exchange (Halex Reaction)

An alternative approach employs KF/Al₂O₃ for nucleophilic aromatic substitution:

  • Substrate : 2-chlorophenol.

  • Conditions : 180°C, DMF, 12h.

  • Yield : 50–55%.

Trade-offs :

  • Lower yield vs. XeF₂ method.

  • Simplicity and cost-effectiveness for small-scale synthesis.

Synthesis of 4-Cbz-Aminophenyl Coupling Partners

Protection of 4-Aminophenol

The patent CN101863860A details amino protection using acyl chlorides. Adapted for Cbz:

  • Substrate : 4-nitrophenol.

  • Protection : Reaction with benzyl chloroformate (Cbz-Cl) in THF/NaOH(aq).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to 4-Cbz-aminophenol.

  • Borylation : Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

Key Data :

StepConditionsYieldPurity
Cbz protection0°C, 2h, THF/NaOH92%98%
Nitro reductionH₂ (1 atm), Pd-C, EtOH, 6h89%97%
BorylationPd(dppf)Cl₂, B₂Pin₂, 80°C75%95%

Coupling Methodologies for Aromatic Systems

Suzuki-Miyaura Cross-Coupling

The Pd/Xantphos system described in CN101863860A enables efficient aryl-aryl bond formation:

  • Substrates : 4-Cbz-aminophenyl boronic acid and 2-fluoro-4-iodophenol.

  • Catalyst : Pd(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Solvent : Dioxane/H₂O (4:1).

  • Conditions : 100°C, 12h.

Performance Metrics :

ParameterValue
Yield82%
Purity (crude)90%
Purity (post-column)95%

Optimization Insights :

  • Higher Pd loading (5 mol%) increases yield to 88% but raises metal contamination risk.

  • Microwave-assisted coupling (150°C, 1h) reduces time but decreases yield to 70%.

Critical Analysis of Competing Methods

Ullmann Coupling vs. Suzuki

While Ullmann coupling avoids boronic acids, it requires CuI and elevated temperatures (120°C):

  • Yield : 65–70%.

  • Drawbacks : Side reactions (dehalogenation, homo-coupling).

Buchwald-Hartwig Amination

Direct amination of 2-fluorophenol with Cbz-protected aryl halides:

  • Catalyst : Pd₂(dba)₃/BINAP.

  • Yield : 55% (low due to phenol OH interference).

Purification and Quality Control

Achieving 95% purity necessitates:

  • Silica Gel Chromatography : Hexane/EtOAc (3:1 → 1:1 gradient).

  • Recrystallization : Ethanol/H₂O (7:3) at −20°C.

Purity Data :

MethodPurityRecovery
Column chromatography95%80%
Recrystallization97%65%

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts (40% of total cost), XeF₂ (fluorination route).

  • Waste Streams : Aqueous HF (requires neutralization), Pd-contaminated silica.

  • Green Chemistry Alternatives :

    • Mechanochemical Suzuki Coupling : Ball-milling reduces solvent use.

    • Electrochemical Fluorination : Avoids XeF₂ .

Q & A

Q. What are the critical steps in synthesizing 4-(4-Cbz-Aminopheny)-2-fluorophenol, and how can purity be ensured?

The synthesis involves three key stages: (1) protection of the amino group using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions; (2) fluorination of the phenolic ring via electrophilic aromatic substitution, often using Selectfluor® or DAST as fluorinating agents; and (3) deprotection and purification via column chromatography or HPLC . Purity (95%) is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm the absence of unreacted intermediates or byproducts .

Q. What analytical methods are recommended for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C2, Cbz at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 330.12) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
    Table 1 : Analytical Parameters
MethodParametersDetection Limit
HPLCC18, 70:30 ACN/H2O0.1% impurities
NMR500 MHz, DMSO-d695% purity threshold

Q. How does the Cbz group influence the compound’s stability and reactivity?

The Cbz group enhances amine stability during fluorination by preventing oxidation or nucleophilic attack. However, it may sterically hinder subsequent coupling reactions, requiring optimization of reaction temperatures (e.g., 60–80°C for amide bond formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aromatic systems?

Fluorine’s strong electronegativity causes signal splitting in NMR (e.g., ¹JCF coupling constants ~245 Hz) and shifts in IR (C-F stretch ~1250 cm⁻¹). Contradictions arise from overlapping peaks or improper solvent selection. Solutions include:

  • 2D NMR (COSY, HSQC) to isolate coupled signals .
  • Computational modeling (DFT calculations) to predict chemical shifts and validate experimental data .
  • Cross-validation with X-ray crystallography (if crystals are obtainable) .

Q. What strategies optimize the fluorination step to minimize byproducts like di-fluorinated analogs?

  • Temperature control : Lower temperatures (0–5°C) reduce electrophilic over-fluorination .
  • Reagent stoichiometry : Limit fluorinating agents to 1.1 equivalents to avoid polysubstitution .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance regioselectivity .
    Table 2 : Fluorination Yield Under Varied Conditions
Temp (°C)SolventEquiv. Selectfluor®Yield (%)
25DMF1.568
0DCM1.182

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Functional group modification : Replace Cbz with Boc or Fmoc to compare stability and bioavailability .
  • Biological assays : Test inhibition of kinase targets (e.g., EGFR) using in vitro enzyme assays (IC50 measurements) .
  • Metabolic profiling : Use hepatic microsomes to assess oxidative degradation pathways .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Batch-to-batch consistency : Validate compound purity across synthesis batches via LC-MS .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers .

Methodological Guidance

  • Experimental Design : Use a factorial design (e.g., 2^k) to optimize reaction parameters (temp, solvent, catalyst) .
  • Data Validation : Cross-reference NMR/HRMS with PubChem data (CID: 2778766) to confirm structural integrity .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity testing (e.g., zebrafish embryo model) .

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